Benzene-1,2,3,4,5,6-hexacarbonyl hexachloride
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Overview
Description
Benzene-1,2,3,4,5,6-hexacarbonyl hexachloride is a chemical compound known for its unique structure and properties It is a derivative of benzene, where all six hydrogen atoms are replaced by carbonyl and chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2,3,4,5,6-hexacarbonyl hexachloride typically involves the chlorination of benzene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with carbonyl and chloride groups. Common catalysts used in this process include aluminum chloride and ferric chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzene and chlorine gas, with the reaction being conducted in large reactors. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2,3,4,5,6-hexacarbonyl hexachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chloride groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Benzene-1,2,3,4,5,6-hexacarbonyl hexachloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene-1,2,3,4,5,6-hexacarbonyl hexachloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its reactivity is influenced by the presence of electron-withdrawing carbonyl and chloride groups, which enhance its electrophilic nature .
Comparison with Similar Compounds
Benzene hexachloride: A related compound where all hydrogen atoms are replaced by chlorine atoms.
Hexachlorocyclohexane: Another similar compound with a different arrangement of chlorine atoms around the benzene ring.
Uniqueness: Benzene-1,2,3,4,5,6-hexacarbonyl hexachloride is unique due to the presence of both carbonyl and chloride groups, which impart distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
4517-27-5 |
---|---|
Molecular Formula |
C12Cl6O6 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarbonyl chloride |
InChI |
InChI=1S/C12Cl6O6/c13-7(19)1-2(8(14)20)4(10(16)22)6(12(18)24)5(11(17)23)3(1)9(15)21 |
InChI Key |
QJURRZAHSONSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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